molecular formula C18H17N5O5 B2840004 N-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219912-30-7

N-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2840004
CAS RN: 1219912-30-7
M. Wt: 383.364
InChI Key: HKSCPFCOMVKWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. The compound has several functional groups including an amide group and an ester group.


Chemical Reactions Analysis

Furans can undergo a variety of reactions including electrophilic substitution and oxidation . Pyridazinones can react with various nucleophiles at the carbonyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Furans are typically colorless, flammable, and highly volatile .

Scientific Research Applications

Amplifying Agents in Phleomycin Against Escherichia coli

Compounds related to N-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been explored as amplifiers of phleomycin against Escherichia coli. These compounds, featuring pyridinyl and furan-2'-yl substituents, showed varying activities in enhancing the effects of phleomycin (Brown & Cowden, 1982).

Synthesis of Novel Pyridazinone Derivatives

Research has been conducted on synthesizing novel classes of compounds including 7-aminofuro and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, which are structurally related to the compound . These syntheses involved a series of transformations starting from methyl 2-(2-methoxy-2-oxoethyl)furan and yielded derivatives with potential biological activities (Koza et al., 2013).

Development of Biologically Active Compounds

A study focused on synthesizing new biologically active compounds containing pyridine and pyridazine fragments, which are structurally similar to the compound . These compounds, synthesized using arylmethylidene derivatives of furan-2(3H)-ones, demonstrated potential biological activities including plant-growth regulatory activity (Aniskova et al., 2017).

Antiprotozoal Agents

Related compounds featuring furan-2-yl groups have been synthesized as potential antiprotozoal agents. These include compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, which demonstrated significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting potential in treating protozoal infections (Ismail et al., 2004).

Safety and Hazards

Furans are toxic and may be carcinogenic in humans . Without specific information on the compound, it’s difficult to determine its exact safety profile.

properties

IUPAC Name

N-[2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5/c24-15-5-3-12(10-20-15)18(27)21-11-16(25)19-7-8-23-17(26)6-4-13(22-23)14-2-1-9-28-14/h1-6,9-10H,7-8,11H2,(H,19,25)(H,20,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSCPFCOMVKWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.